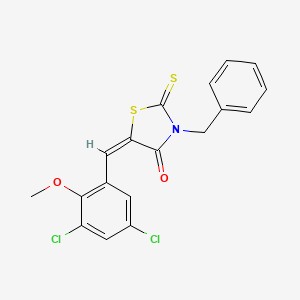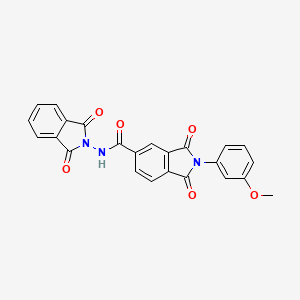![molecular formula C18H11F3N2O4 B5060420 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5060420.png)
5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide, also known as NTTF, is a synthetic compound that belongs to the class of furan-based compounds. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The precise mechanism of action of 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has also been found to inhibit the activity of certain enzymes that play a crucial role in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has been shown to modulate various biochemical and physiological processes in cells. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death. 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has also been shown to inhibit the expression of certain genes that are involved in the regulation of cell cycle and apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide in lab experiments include its high potency and selectivity towards cancer cells, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and antioxidant properties. However, the limitations of using 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide in lab experiments include its potential toxicity towards normal cells and its poor solubility in water.
Future Directions
There are several future directions for the research on 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide. One possible direction is to investigate the potential of 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide as a therapeutic agent for the treatment of various inflammatory diseases. Another direction is to explore the use of 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide as a building block for the synthesis of novel furan-based compounds with improved properties. Additionally, further studies are needed to elucidate the precise mechanism of action of 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide and its potential toxicity towards normal cells.
Synthesis Methods
The synthesis of 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide involves the reaction of 2-nitrobenzaldehyde and 2-(trifluoromethyl)phenylboronic acid with furfurylamine in the presence of palladium catalysts. The reaction proceeds under mild conditions and yields the desired product in good yields.
Scientific Research Applications
5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has also been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O4/c19-18(20,21)12-6-2-3-7-13(12)22-17(24)16-10-9-15(27-16)11-5-1-4-8-14(11)23(25)26/h1-10H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMKWYVVKZHOAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5060357.png)
![2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5060365.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5060371.png)


![1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)methanamine](/img/structure/B5060379.png)
![5-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5060380.png)

![2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide](/img/structure/B5060406.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5060412.png)
![1-(3,4-dichlorophenyl)-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5060424.png)
![1-(2-chlorobenzyl)-N-[4-(trifluoromethoxy)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5060431.png)
![5-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-cyclopropyl-2-nitroaniline](/img/structure/B5060433.png)